molecular formula C7H5NaO5S B031539 Sodium 3-sulfobenzoate CAS No. 17625-03-5

Sodium 3-sulfobenzoate

Cat. No. B031539
CAS RN: 17625-03-5
M. Wt: 224.17 g/mol
InChI Key: KQHKITXZJDOIOD-UHFFFAOYSA-M
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Patent
US05371281

Procedure details

360 g of 26.4% strength sodium chloride solution, prepared from 95.0 g of sodium chloride and 265.0 g of water, and 332 g of crude 3-(chlorosulfonyl)benzoic acid (water content: 39.2%) (corresponding to 201.8 g (0.92 mol) of 100% 3-(chlorosulfonyl)benzoic acid) are introduced into a 1 l four-neck flask fitted with stirrer, internal thermometer and reflux condenser. The reaction mixture is heated to 100° C. and stirred for a further 45 minutes at this temperature. The mixture is then allowed to cool over about 1 hour to 40° C. Subsequently it is cooled with an ice bath to <5° C. and stirred for a further 30 minutes at this temperature. The precipitated product is filtered off with suction and washed with 256 g of 5% strength sodium chloride solution, prepared from 12.8 g of sodium chloride and 243.2 g of water and cooled to 5° C., in two portions. The filter cake is dried at 100° C./100 torr (13.16 kPa). 196.3 g of sodium 3-sulfobenzoate are obtained with a purity of 95% and a sodium chloride content of 3.9% (corresponding to 186.5 g (0.83 mol) of 100% sodium 3-sulfobenzoate). The yield is 90.9% of theoretical. 345 g of mother liquor and 318 g of wash liquor are produced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
332 g
Type
reactant
Reaction Step One
Quantity
0.92 mol
Type
reactant
Reaction Step One
Name
Quantity
265 g
Type
reactant
Reaction Step One
Name
sodium 3-sulfobenzoate
Yield
90.9%

Identifiers

REACTION_CXSMILES
[Cl-].[Na+:2].Cl[S:4]([C:7]1[CH:8]=[C:9]([CH:13]=[CH:14][CH:15]=1)[C:10]([OH:12])=[O:11])(=[O:6])=[O:5].[OH2:16]>>[S:4]([C:7]1[CH:8]=[C:9]([CH:13]=[CH:14][CH:15]=1)[C:10]([O-:12])=[O:11])([OH:16])(=[O:6])=[O:5].[Na+:2] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
95 g
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
332 g
Type
reactant
Smiles
ClS(=O)(=O)C=1C=C(C(=O)O)C=CC1
Name
Quantity
0.92 mol
Type
reactant
Smiles
ClS(=O)(=O)C=1C=C(C(=O)O)C=CC1
Name
Quantity
265 g
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred for a further 45 minutes at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are introduced into a 1 l four-neck flask
CUSTOM
Type
CUSTOM
Details
fitted with stirrer
TEMPERATURE
Type
TEMPERATURE
Details
internal thermometer and reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
to cool over about 1 hour to 40° C
TEMPERATURE
Type
TEMPERATURE
Details
Subsequently it is cooled with an ice bath to <5° C.
STIRRING
Type
STIRRING
Details
stirred for a further 30 minutes at this temperature
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The precipitated product is filtered off with suction
WASH
Type
WASH
Details
washed with 256 g of 5% strength sodium chloride solution
CUSTOM
Type
CUSTOM
Details
prepared from 12.8 g of sodium chloride and 243.2 g of water
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5° C., in two portions
CUSTOM
Type
CUSTOM
Details
The filter cake is dried at 100° C./100 torr (13.16 kPa)

Outcomes

Product
Details
Reaction Time
45 min
Name
sodium 3-sulfobenzoate
Type
product
Smiles
S(=O)(=O)(O)C=1C=C(C(=O)[O-])C=CC1.[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 196.3 g
YIELD: PERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.